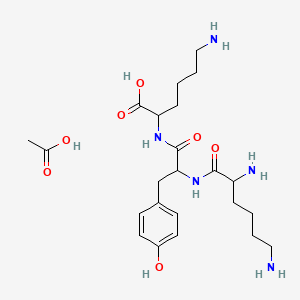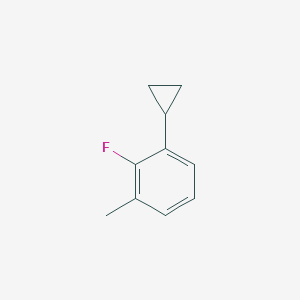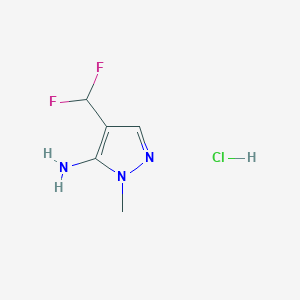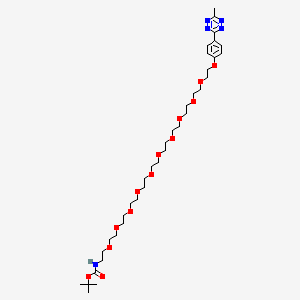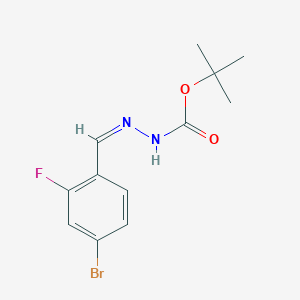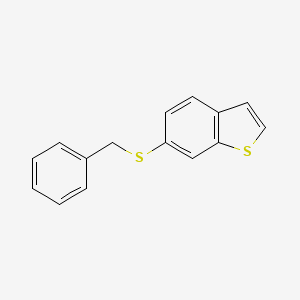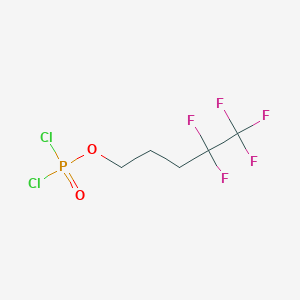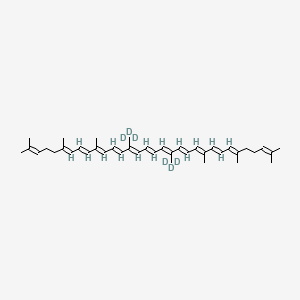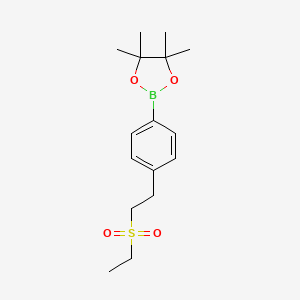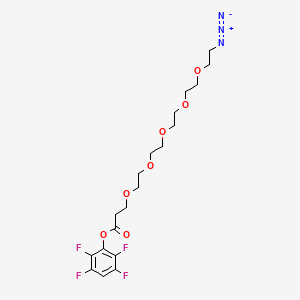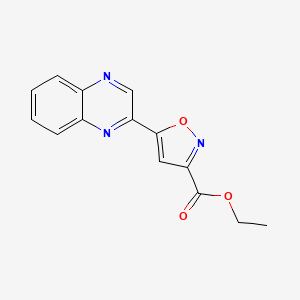
Ethyl 5-(2-Quinoxalinyl)isoxazole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “MFCD32708680” is a chemical entity with unique properties and applications. It is known for its specific molecular structure and reactivity, making it a subject of interest in various scientific fields. This compound is utilized in research and industrial applications due to its distinctive characteristics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of “MFCD32708680” involves specific synthetic routes that require precise reaction conditions. The synthesis typically includes the use of organic solvents, catalysts, and controlled temperature and pressure conditions to achieve the desired product. The exact synthetic route can vary depending on the desired purity and yield of the compound.
Industrial Production Methods: In industrial settings, the production of “MFCD32708680” is scaled up using large reactors and automated systems to ensure consistency and efficiency. The process involves multiple steps, including purification and quality control, to meet industrial standards. The use of advanced technologies and equipment is essential to maintain the integrity of the compound during production.
Análisis De Reacciones Químicas
Types of Reactions: “MFCD32708680” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of specific reagents and conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions to achieve oxidation.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to facilitate reduction reactions.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under specific temperature and solvent conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction can produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
“MFCD32708680” has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic effects and mechanisms of action in various diseases.
Industry: It is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of “MFCD32708680” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their function, and triggering downstream signaling pathways. This interaction can lead to various biological responses, depending on the context and concentration of the compound.
Comparación Con Compuestos Similares
- Compound A
- Compound B
- Compound C
Comparison: “MFCD32708680” is unique due to its specific molecular structure and reactivity. Compared to similar compounds, it may exhibit different reactivity patterns, stability, and biological activities. These differences make it a valuable compound for specific applications where other compounds may not be as effective.
Propiedades
Fórmula molecular |
C14H11N3O3 |
|---|---|
Peso molecular |
269.25 g/mol |
Nombre IUPAC |
ethyl 5-quinoxalin-2-yl-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C14H11N3O3/c1-2-19-14(18)11-7-13(20-17-11)12-8-15-9-5-3-4-6-10(9)16-12/h3-8H,2H2,1H3 |
Clave InChI |
AJYCOEGWUXXPRB-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=NOC(=C1)C2=NC3=CC=CC=C3N=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-[2-[2-[6-(Biotinylaminohexanoyl]aminoethoxy]ethoxy]ethoxy]-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzoic Acid](/img/structure/B13712407.png)
![4-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethyl]-1-piperazinepropanol](/img/structure/B13712413.png)
